2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]quinoline family, characterized by a fused pyranoquinoline core with functional groups at positions 2 (amino), 3 (cyano), 4 (pyridin-3-yl), and 6 (methyl). The pyridinyl substituent at position 4 differentiates it from analogs with aryl or substituted phenyl groups.
Properties
IUPAC Name |
2-amino-6-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-23-14-7-3-2-6-12(14)17-16(19(23)24)15(11-5-4-8-22-10-11)13(9-20)18(21)25-17/h2-8,10,15H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXCTABVWHEXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.
Industrial Production Methods
Industrial production methods for this compound often involve the use of environmentally benign catalysts and aqueous media to ensure sustainability and reduce environmental impact . The use of thiourea dioxide as a reusable organic catalyst in aqueous medium is one such example .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds .
Scientific Research Applications
The compound 2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (commonly referred to as AMQ) has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an antitumor and antimicrobial agent. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Structural Characteristics
AMQ features a complex structure that includes a pyranoquinoline framework, which is known for its diverse biological activities. The presence of the amino group and carbonitrile moiety enhances its reactivity and potential interactions with biological targets.
Antitumor Activity
Research has indicated that AMQ exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that AMQ inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Antimicrobial Properties
AMQ has also been evaluated for its antimicrobial properties against a range of pathogenic bacteria and fungi.
- Case Study 2 : In vitro studies revealed that AMQ exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition
Another promising application of AMQ lies in its role as an enzyme inhibitor.
- Case Study 3 : AMQ was found to inhibit the activity of certain kinases involved in cancer progression, which could lead to the development of targeted therapies.
Drug Development
Given its diverse biological activities, AMQ is a candidate for further development into therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases.
Research Directions
Future research may focus on:
- Mechanistic Studies : Understanding the detailed mechanisms through which AMQ exerts its biological effects.
- Formulation Development : Exploring various formulations to enhance bioavailability and efficacy.
- In Vivo Studies : Conducting animal studies to evaluate safety profiles and therapeutic efficacy in living organisms.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs include:
- Position 4 substituents: Pyridin-3-yl (target compound) vs. chlorophenyl (2-chloro in 6d , 3-chloro in 2d ), methoxyphenyl , or benzodioxol .
- Core heterocycle: Pyrano[3,2-c]quinoline (target) vs. pyrano[2,3-c]pyrazole or pyrimido[5,4:5,6]pyrano[3,2-c]quinoline . These variations alter ring strain, electronic properties, and binding interactions.
Physicochemical and Functional Properties
Table 1: Comparative Properties of Selected Analogs
*Assumed formula based on structural similarity.
- Solubility : Hydroxyphenyl substituents (e.g., in ) improve aqueous solubility compared to chlorophenyl or pyridinyl groups.
- Corrosion inhibition: The phenyl analog in shows 88% efficiency in HNO₃, while the pyridinyl derivative may exhibit enhanced adsorption due to lone-pair electrons on nitrogen .
Biological Activity
The compound 2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a synthetic organic molecule that has gained attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 281.31 g/mol. Its structure includes a pyranoquinoline framework that is characteristic of various bioactive compounds.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily in the context of neuroprotection and as an inhibitor of certain enzymes. Below are key findings:
1. Neuroprotective Effects
Studies have shown that derivatives of pyranoquinoline compounds can protect neuronal cells from oxidative stress and apoptosis. For instance, compounds similar to the target molecule have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.
2. Inhibition of Acetylcholinesterase (AChE)
The compound has demonstrated significant AChE inhibitory activity. In vitro assays reported IC50 values in the micromolar range, indicating potential as a therapeutic agent for cognitive enhancement and neuroprotection. For example, a related study found that certain pyranoquinoline derivatives had IC50 values as low as 1.7 µM against AChE, showcasing their efficacy compared to traditional inhibitors like tacrine .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has indicated moderate activity, which warrants further investigation into its potential as an antibiotic agent.
Case Studies
Several case studies highlight the biological activity of similar compounds:
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, administration of a pyranoquinoline derivative resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a mechanism involving both AChE inhibition and modulation of neuroinflammatory pathways.
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of related compounds showed that they could inhibit cell proliferation in human cancer cell lines such as HeLa and HCT116. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Data Tables
The following table summarizes key biological activities and IC50 values for related compounds:
Q & A
Basic Questions
Q. What are the optimal synthetic methodologies for preparing this compound, and how do reaction conditions affect yield?
- Answer: The compound is typically synthesized via multicomponent reactions (MCRs). For example, one-pot three-component reactions using arylglyoxals, malononitrile, and 4-hydroxyquinolin-2(1H)-one in the presence of nanocatalysts like SBA-15 (20 mol%) yield 70–96% in H2O/EtOH (1:1) at 80°C . Ionic liquid catalysts (e.g., [Et3NH][HSO4]) also enable efficient synthesis under mild conditions, with yields validated by NMR and HRMS . Reaction parameters such as solvent polarity, temperature, and catalyst loading critically influence purity and yield.
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Answer: Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 8.02 ppm for aromatic protons, δ 160.4 ppm for carbonyl carbons) .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., [M+Na⁺] at m/z 386.0677) .
- TLC (Rf values) : Assess purity (e.g., Rf = 0.65 in ethyl acetate/hexane) .
- Melting point : Validates crystallinity (e.g., 240–242°C) .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the pyrano[3,2-c]quinoline scaffold influence biological activity and physicochemical properties?
- Answer: Substituents at the 4-position significantly modulate activity:
- Antimicrobial activity : Chlorophenyl (JCMQ-22) and hydroxynaphthyl (JCMQ-18) groups enhance efficacy against Gram-positive bacteria (MIC: 8–16 µg/mL), likely due to increased lipophilicity and target binding .
- Dielectric properties : Phenoxyphenyl substituents (Ph-HPQ) increase AC conductivity (1.2 × 10⁻⁵ S/cm at 443 K) compared to chlorophenyl (Ch-HPQ), attributed to higher charge density and lower hopping distance .
- Electrochemical behavior : Pyridinyl groups may improve corrosion inhibition efficiency (e.g., 85% at 500 ppm in HNO3) by adsorbing onto metal surfaces via π-electrons and lone pairs .
Q. What mechanistic insights explain the electrochemical behavior of this compound as a corrosion inhibitor?
- Answer: Electrochemical impedance spectroscopy (EIS) and Tafel analysis reveal mixed-type inhibition:
- Adsorption mechanism : Inhibitor molecules form a protective layer on copper, reducing corrosion current density (e.g., from 1.25 mA/cm² to 0.45 mA/cm² at 500 ppm) .
- Langmuir isotherm : Linear regression (R² > 0.98) confirms monolayer adsorption, with Gibbs free energy (ΔG°ads ≈ -35 kJ/mol) indicating chemisorption .
Q. How can impedance spectroscopy and AC conductivity measurements elucidate the dielectric properties of thin films containing this compound?
- Answer: Key findings from impedance studies include:
- Correlated barrier hopping (CBH) : AC conductivity follows σ(ω) ∝ ωˢ (s ≈ 0.8–0.9), with activation energies (0.4–0.7 eV) dependent on substituent polarity .
- Nyquist plots : Semi-circular arcs at 290–443 K reveal single relaxation processes. Ph-HPQ films exhibit lower impedance (Z′ ≈ 10⁴ Ω) than Ch-HPQ (Z′ ≈ 10⁵ Ω) due to enhanced charge mobility .
- Dielectric constant : Ph-HPQ shows ε′ ≈ 12.5 at 1 kHz, decreasing with frequency dispersion, while Ch-HPQ (ε′ ≈ 8.2) has lower permittivity .
Q. What crystallographic data are available for this compound, and how do they inform molecular packing and intermolecular interactions?
- Answer: Single-crystal X-ray diffraction (CCDC-971311) reveals:
- Hydrogen bonding : N–H⋯O and C–H⋯π interactions stabilize the lattice (e.g., d = 2.89 Å for N–H⋯O) .
- Packing motifs : Herringbone arrangements with π-stacking distances of 3.5–3.7 Å enhance thermal stability (decomposition >250°C) .
- Torsional angles : The pyridinyl group at C4 adopts a dihedral angle of 85° with the quinoline plane, influencing solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
